REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[CH3:10][C:11](=O)[CH2:12][CH2:13][C:14](=O)[CH3:15]>C(O)(=O)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[C:14]([CH3:15])=[CH:13][CH:12]=[C:11]2[CH3:10])=[CH:4][C:3]=1[CH3:9]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C
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Name
|
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)=O
|
Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction liquid
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Type
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CONCENTRATION
|
Details
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was concentrated
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Type
|
ADDITION
|
Details
|
aqueous saturated sodium hydrogencarbonate solution was added
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
This was filtered through silica gel column chromatography (ethyl acetate)
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
ADDITION
|
Details
|
hexane was added to it
|
Type
|
CUSTOM
|
Details
|
the formed solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(=CC=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |